REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-:14])=[O:13])[N:3]=1.[C:15]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:16]=1.C(C([Sn])=C(CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[N+:12]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([CH:15]=[CH2:16])=[N:3]2)([O-:14])=[O:13] |^1:35|
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(=C(CCCC)CCCC)[Sn]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
tris(dibenzylidenacetone)dipalladium
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
Then, it is filtered on Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The filtrate is mixed with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
It is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed in a vacuum
|
Type
|
CUSTOM
|
Details
|
after subsequent chromatography on silica gel with hexane-ethyl acetate (5-20%), 3.05 g (62% of theory) of the product is obtained
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |